TC-I 15

Descripción general

Descripción

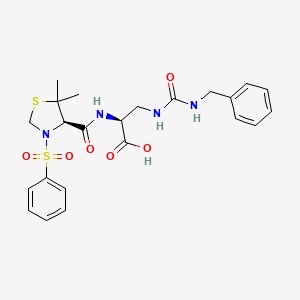

TC-I 15: es un potente inhibidor del receptor de integrina α2β1. Es conocido por su capacidad para inhibir la adhesión de plaquetas humanas al colágeno tipo I, lo que lo convierte en un compuesto valioso en el estudio de la trombosis y otras condiciones relacionadas . El nombre químico de this compound es N-[(4R)-5,5-dimetil-3-(fenilsulfonil)-4-tiazolidinil]carbonil]-3-[[(fenilmetil)amino]carbonil]amino]-L-alanina .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Las condiciones de reacción suelen implicar el uso de disolventes orgánicos como el dimetilsulfóxido (DMSO) y catalizadores para facilitar las reacciones .

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para TC-I 15 no están ampliamente documentados, el compuesto se sintetiza en laboratorios para fines de investigación. El proceso implica un control preciso de las condiciones de reacción para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones: TC-I 15 principalmente experimenta interacciones de unión con receptores de integrina. No suele participar en reacciones de oxidación, reducción o sustitución en condiciones de laboratorio estándar .

Reactivos y condiciones comunes: La síntesis de this compound implica reactivos como el cloruro de fenilsulfonilo, la L-alanina y varios disolventes orgánicos como el DMSO . Las reacciones se llevan a cabo bajo temperaturas y pH controlados para asegurar la estabilidad del compuesto .

Productos principales: El producto principal de la síntesis es el propio this compound, que se obtiene con alta pureza (≥98%) mediante técnicas de purificación como la cromatografía líquida de alta resolución (HPLC) .

Aplicaciones Científicas De Investigación

TC-I 15 se utiliza ampliamente en la investigación científica debido a su capacidad para inhibir el receptor de integrina α2β1. Algunas de sus aplicaciones incluyen:

Investigación de la trombosis: this compound se utiliza para estudiar la inhibición de la adhesión de plaquetas al colágeno, lo cual es crucial para comprender y prevenir la formación de trombos.

Investigación del cáncer: Las integrinas juegan un papel importante en la metástasis del cáncer, y this compound se utiliza para investigar los mecanismos de adhesión y migración de las células cancerosas.

Estudios cardiovasculares: La actividad antitrombótica del compuesto lo hace valioso para la investigación de enfermedades cardiovasculares y posibles intervenciones terapéuticas.

Estudios de adhesión celular: this compound se utiliza para estudiar los procesos de adhesión celular, particularmente en relación con las integrinas que se unen al colágeno.

Mecanismo De Acción

TC-I 15 ejerce sus efectos al unirse al receptor de integrina α2β1, inhibiendo así la interacción del receptor con el colágeno tipo I . Esta inhibición evita la adhesión de plaquetas y la formación de trombos. El compuesto muestra selectividad para α2β1 sobre otras integrinas como αvβ3, α5β1, α6β1 y αIIbβ3 . Los objetivos moleculares involucrados en su mecanismo de acción incluyen los receptores de integrina en la superficie de las plaquetas y otras células .

Comparación Con Compuestos Similares

Compuestos similares:

Obtustatina: Un inhibidor específico del receptor de integrina α1β1, conocido por sus propiedades antiangiogénicas.

Singularidad de TC-I 15: this compound es único debido a su alta selectividad para el receptor de integrina α2β1 y su potente actividad antitrombótica . A diferencia de otros inhibidores de la integrina, this compound no afecta significativamente a otros receptores de integrina a concentraciones superiores a 1000 nM . Esta selectividad lo convierte en una herramienta valiosa en la investigación centrada en los procesos mediados por α2β1.

Actividad Biológica

TC-I 15 is a small molecule inhibitor primarily targeting the integrin α2β1, which plays a crucial role in cell adhesion processes, particularly in relation to collagen. Understanding the biological activity of this compound is essential for its potential therapeutic applications, especially in conditions like thrombosis and cancer metastasis.

This compound functions by binding to the βI-domain of the α2 subunit of integrin α2β1, specifically interacting with the metal ion-dependent adhesion site (MIDAS). This interaction inhibits the conformational changes necessary for collagen binding, thereby preventing platelet adhesion to collagen and subsequent thrombus formation. The inhibitor demonstrates a competitive mechanism, with an IC50 value of less than 1 μM against lower-affinity collagen peptides like GLOGEN and less than 30 μM against GFOGER .

Selectivity and Potency

The selectivity profile of this compound indicates that it is significantly more potent against α2β1 compared to other integrins. The IC50 values for inhibiting human platelet adhesion to type I collagen are reported as follows:

| Condition | IC50 (nM) |

|---|---|

| Static conditions | 12 |

| Under flow | 715 |

Additionally, this compound shows selectivity for α2β1 over other integrins such as αvβ3, α5β1, α6β1, and αIIbβ3 at concentrations exceeding 1000 nM .

In Vivo Activity

In animal models, this compound has demonstrated efficacy in preventing clot formation induced by ferric chloride, highlighting its potential as an anti-thrombotic agent. This suggests that this compound may be useful in clinical settings where thrombus formation poses a significant risk .

Research Findings and Case Studies

Recent studies have explored the broader implications of this compound's action on various cellular processes:

- Cell Adhesion Studies : Research involving C2C12 cells transfected with different integrin types showed that this compound inhibited not only α2β1 but also exhibited non-specific inhibition against α1β1 and α11β1. This cross-reactivity is crucial for interpreting its effects in therapeutic contexts .

- Impact on Collagen Production : this compound has been shown to reduce collagen IV production in mesangial cells, indicating potential applications in fibrosis-related conditions .

Summary of Key Findings

- Potency : Highly potent against α2β1 with competitive inhibition mechanisms.

- Selectivity : Primarily selective for α2β1 over other integrins at higher concentrations.

- In Vivo Efficacy : Effective in preventing thrombus formation in animal models.

- Cross-Reactivity : Exhibits non-specific inhibition of other collagen-binding integrins.

Propiedades

IUPAC Name |

(2S)-2-[[(4R)-3-(benzenesulfonyl)-5,5-dimethyl-1,3-thiazolidine-4-carbonyl]amino]-3-(benzylcarbamoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O6S2/c1-23(2)19(27(15-34-23)35(32,33)17-11-7-4-8-12-17)20(28)26-18(21(29)30)14-25-22(31)24-13-16-9-5-3-6-10-16/h3-12,18-19H,13-15H2,1-2H3,(H,26,28)(H,29,30)(H2,24,25,31)/t18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLHCUGVLCGKKX-RBUKOAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N(CS1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC(CNC(=O)NCC3=CC=CC=C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](N(CS1)S(=O)(=O)C2=CC=CC=C2)C(=O)N[C@@H](CNC(=O)NCC3=CC=CC=C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of N-[[(4R)-5,5-Dimethyl-3-(phenylsulfonyl)-4-thiazolidinyl]carbonyl]-3-[[[(phenylmethyl)amino]carbonyl]amino]-L-alanine (TC-I 15)?

A1: this compound functions as a selective inhibitor of the α2β1 integrin, a transmembrane receptor crucial for cell-extracellular matrix interactions. By binding to α2β1, this compound disrupts downstream signaling pathways, impacting various cellular processes like adhesion, migration, and collagen metabolism. [, , , ]

Q2: How does substrate stiffness influence collagen metabolism in cardiac fibroblasts, and what is the role of this compound in this process?

A2: Studies have shown that cardiac fibroblasts respond to the stiffness of their surrounding environment. Fibroblasts cultured on softer substrates exhibit increased collagen synthesis, potentially as a compensatory mechanism to reinforce the matrix. This response is mediated by α2β1 integrin signaling. Interestingly, inhibiting α2β1 with this compound further enhances collagen production in these cells, suggesting a complex interplay between integrin signaling and substrate stiffness in regulating collagen metabolism. [, ]

Q3: Can you elaborate on the downstream signaling pathways affected by this compound's inhibition of α2β1 integrin?

A3: Research indicates that this compound's blockade of α2β1 integrin impacts the activity of Focal Adhesion Kinase (FAK) and Src kinase, key players in intracellular signaling cascades. These kinases are involved in various cellular responses, including proliferation, survival, and migration. The precise mechanisms by which α2β1 inhibition influences FAK and Src activity, and their subsequent effects on collagen metabolism, require further investigation. [, ]

Q4: Does this compound affect the release of cytokines like interleukin-6 (IL-6) from cardiac fibroblasts?

A4: Yes, studies using N-[[(4R)-5,5-Dimethyl-3-(phenylsulfonyl)-4-thiazolidinyl]carbonyl]-3-[[[(phenylmethyl)amino]carbonyl]amino]-L-alanine have demonstrated that it can influence IL-6 release from cardiac fibroblasts. Notably, the stiffness of the substrate on which these cells are cultured plays a role. Cells on softer substrates release more IL-6, and this effect is dependent on α2β1 integrin. this compound, by inhibiting α2β1, reduces IL-6 release, highlighting the intricate link between integrin signaling, substrate stiffness, and cytokine production in these cells. []

Q5: Are there any known off-target effects or limitations associated with the use of this compound?

A6: While this compound is considered a relatively selective inhibitor of α2β1 integrin, further research is necessary to fully elucidate its potential off-target effects. Determining its specificity profile and potential interactions with other cellular pathways is crucial for understanding its broader biological implications and for guiding future therapeutic applications. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.